
6,8-Difluoro-3-isopropyl-2-methylquinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Difluoro-3-isopropyl-2-methylquinolin-4-ol is a fluorinated quinoline derivative with the molecular formula C13H13F2NO and a molecular weight of 237.24 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it a valuable tool in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution of fluorine atoms, which can be achieved through various cyclization and cycloaddition reactions . Additionally, direct fluorination methods have been explored to introduce fluorine atoms into the quinoline skeleton .
Industrial Production Methods
Industrial production of 6,8-Difluoro-3-isopropyl-2-methylquinolin-4-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of organometallic compounds and cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
6,8-Difluoro-3-isopropyl-2-methylquinolin-4-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the functional groups on the quinoline ring.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include dimethylacetylenedicarboxylate (DMAD), lithium salts, and organoboron reagents for cross-coupling reactions . Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various fluorinated quinoline derivatives, which can exhibit unique biological and chemical properties .
Scientific Research Applications
6,8-Difluoro-3-isopropyl-2-methylquinolin-4-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6,8-Difluoro-3-isopropyl-2-methylquinolin-4-ol involves its interaction with various molecular targets and pathways. The incorporation of fluorine atoms into the quinoline ring enhances its biological activity by increasing its ability to interact with enzymes and other biological molecules . This interaction can inhibit the activity of specific enzymes, leading to the compound’s antibacterial, antineoplastic, and antiviral effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6,8-Difluoro-3-isopropyl-2-methylquinolin-4-ol include:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of fluorine atoms and the isopropyl group, which enhances its reactivity and selectivity . This makes it particularly valuable in applications requiring high precision and efficiency .
Properties
Molecular Formula |
C13H13F2NO |
|---|---|
Molecular Weight |
237.24 g/mol |
IUPAC Name |
6,8-difluoro-2-methyl-3-propan-2-yl-1H-quinolin-4-one |
InChI |
InChI=1S/C13H13F2NO/c1-6(2)11-7(3)16-12-9(13(11)17)4-8(14)5-10(12)15/h4-6H,1-3H3,(H,16,17) |
InChI Key |
NLHDCMOONHEROG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C(=CC(=C2)F)F)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


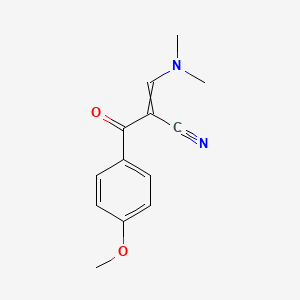
![1-(2-Isopropylimidazo[1,2-a]pyridin-3-yl)-2-methylpropan-1-one](/img/structure/B11874783.png)

![1-(2-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B11874796.png)
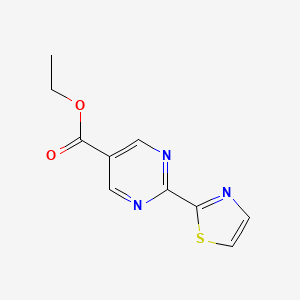


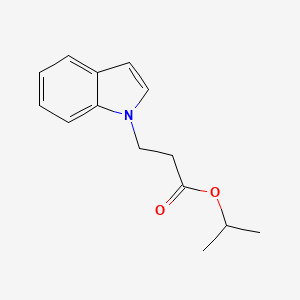
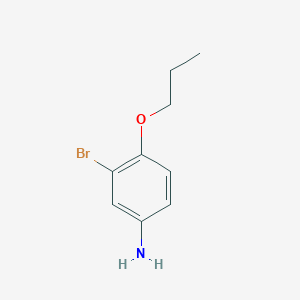
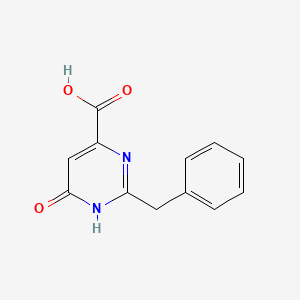

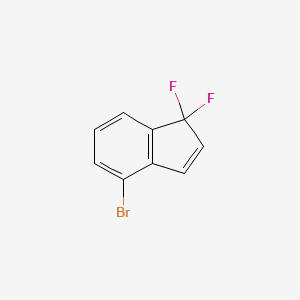

![2-Acetamido-7H-pyrrolo[2,3-d]pyrimidin-4-yl acetate](/img/structure/B11874870.png)
